molecular formula C10H20N2 B13000360 1-Azaspiro[4.5]decan-8-ylmethanamine

1-Azaspiro[4.5]decan-8-ylmethanamine

Cat. No.: B13000360
M. Wt: 168.28 g/mol
InChI Key: QLNWRXDVJZBUFT-UHFFFAOYSA-N
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Description

1-Azaspiro[45]decan-8-ylmethanamine is a spirocyclic amine compound characterized by a unique spiro structure, where a nitrogen atom is part of the spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Azaspiro[4.5]decan-8-ylmethanamine can be synthesized through various methods. One common approach involves the reaction of 1,1-pentamethylene oxalic acid with urea at elevated temperatures (150-200°C) for 0.5-2 hours. The crude product is then purified through recrystallization using ethanol .

Industrial Production Methods

For industrial production, the method described above is suitable due to its simplicity and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Azaspiro[4.5]decan-8-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the amine group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Secondary amines.

    Substitution: Various substituted amines depending on the substituent used.

Scientific Research Applications

1-Azaspiro[4.5]decan-8-ylmethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Azaspiro[4.5]decan-8-ylmethanamine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it has been studied for its potential to inhibit the Nav1.7 channel, which is involved in pain signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Azaspiro[4.5]decan-8-ylmethanamine stands out due to its unique spirocyclic structure, which imparts rigidity and three-dimensionality to the molecule. This structural feature enhances its potential as a scaffold for drug development and other applications.

Biological Activity

1-Azaspiro[4.5]decan-8-ylmethanamine is a bicyclic compound notable for its unique spiro structure, which includes both nitrogen and carbon atoms. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in modulating receptor activity and serving as a candidate for drug development.

Structural Characteristics

The molecular formula of this compound reflects its distinctive chemical properties, characterized by a saturated decane ring fused with a five-membered nitrogen-containing ring. This spirocyclic framework imparts rigidity, which is crucial for selective interactions with biological targets.

Pharmacological Applications

Research indicates that this compound exhibits promising pharmacological properties, particularly as an antagonist or inhibitor in various biological pathways. Its interactions with neurotransmitter receptors have been a focal point of investigation, suggesting potential applications in treating neurological disorders.

Key Findings from Research Studies

  • Antiviral Activity : A study highlighted the synthesis of thiazolidinones related to the azaspiro framework, which exhibited inhibitory effects against human coronaviruses. The most potent analog demonstrated an EC50 value of 5.5 µM, indicating significant antiviral potential .
  • Receptor Binding Profiles : Investigations into the binding affinity of this compound derivatives revealed selective mu-opioid receptor binding and antinociceptive activity, contrasting with other compounds that showed minimal kappa-receptor affinity . This selectivity suggests that modifications in the azaspiro structure can lead to varied pharmacological profiles.
  • Muscarinic Activity : Compounds derived from the azaspiro framework have been tested for their muscarinic receptor activities, with some demonstrating significant agonistic effects on M1 receptors, which are implicated in cognitive functions .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound Name Structure Type Similarity Unique Features
2-Oxa-8-azaspiro[4.5]decaneO-containing spirocyclic0.94Contains an oxygen atom instead of nitrogen
1,4-Dioxa-8-azaspiro[4.5]decaneDioxane derivative0.91Features two oxygen atoms, altering reactivity
2-Oxa-7-azaspiro[4.5]decaneO-containing spirocyclic0.90Different positioning of oxygen in the ring structure
2-Oxa-8-azaspiro[4.5]decane hydrochlorideHydrochloride salt form0.82Salt form may exhibit different solubility and stability

This table illustrates how variations in functional groups and ring structures influence chemical behavior and biological activity, establishing the distinct profile of this compound within this class of compounds.

Case Studies and Experimental Findings

Several studies have explored the biological activity of various derivatives of the azaspiro framework:

  • Antiviral Screening : A series of compounds based on the azaspiro structure were synthesized and tested against human coronavirus strains. The results indicated that certain substituents at specific positions (C-2 and C-8) significantly influenced antiviral efficacy .
  • Opioid Receptor Binding : A novel cyclization route led to the creation of azaspiro derivatives that exhibited selective mu-receptor binding and potent antinociceptive effects in vivo . This highlights the therapeutic potential for pain management.
  • Muscarinic Receptor Studies : Research into muscarinic activities showed that specific analogs could ameliorate cognitive impairments in animal models, suggesting applications in treating Alzheimer's disease .

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

1-azaspiro[4.5]decan-8-ylmethanamine

InChI

InChI=1S/C10H20N2/c11-8-9-2-5-10(6-3-9)4-1-7-12-10/h9,12H,1-8,11H2

InChI Key

QLNWRXDVJZBUFT-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC(CC2)CN)NC1

Origin of Product

United States

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